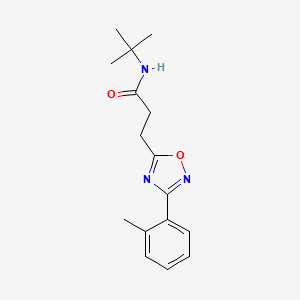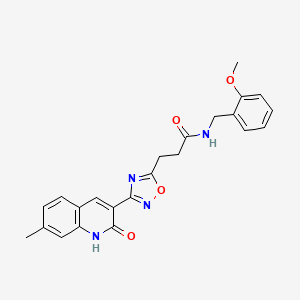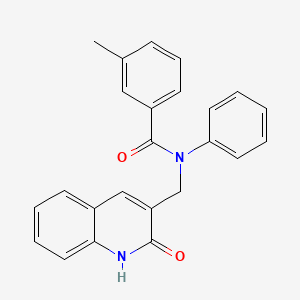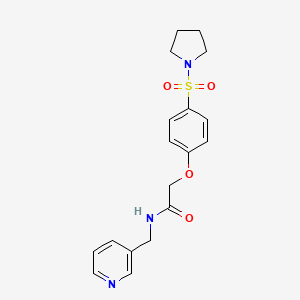
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, also known as PPSA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. PPSA is a small molecule that has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied.
Wissenschaftliche Forschungsanwendungen
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been extensively studied for its potential applications in various fields, including cancer research, cardiovascular diseases, and neurological disorders. In cancer research, N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In cardiovascular diseases, N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to reduce inflammation and oxidative stress, which are key factors in the development of cardiovascular diseases. In neurological disorders, N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to improve cognitive function and reduce neuroinflammation.
Wirkmechanismus
The mechanism of action of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is complex and involves multiple pathways. N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to inhibit the activity of various enzymes, including histone deacetylases and phosphodiesterases, which are involved in various cellular processes. N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has also been shown to modulate various signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects:
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, the reduction of inflammation and oxidative stress, and the improvement of cognitive function. These effects are mediated through the modulation of various signaling pathways and the inhibition of various enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, including its small size, high purity, and well-defined structure. However, N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide also has several limitations, including its low solubility in aqueous solutions, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the identification of its molecular targets and mechanisms of action. Additionally, the development of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide analogs and derivatives may lead to the discovery of more potent and selective compounds with improved pharmacological properties.
Conclusion:
In conclusion, N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has been synthesized using various methods, and its mechanism of action and physiological effects have been extensively studied. While N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide has several advantages for lab experiments, it also has several limitations. There are several future directions for the study of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide, including the development of more efficient synthesis methods, the investigation of its potential applications in other fields, and the identification of its molecular targets and mechanisms of action.
Synthesemethoden
N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide can be synthesized using various methods, including the reaction of 3-pyridinemethanol with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of acetic anhydride, and the reaction of 3-(chloromethyl)pyridine with 4-(pyrrolidin-1-ylsulfonyl)phenol in the presence of triethylamine. These methods have been optimized to produce high yields of N-(pyridin-3-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide with high purity.
Eigenschaften
IUPAC Name |
N-(pyridin-3-ylmethyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4S/c22-18(20-13-15-4-3-9-19-12-15)14-25-16-5-7-17(8-6-16)26(23,24)21-10-1-2-11-21/h3-9,12H,1-2,10-11,13-14H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTALRBAFSYYUKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)NCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Pyridin-3-ylmethyl-2-[4-(pyrrolidine-1-sulfonyl)-phenoxy]-acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzoyl-N-[(4-chlorophenyl)methyl]-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7716822.png)
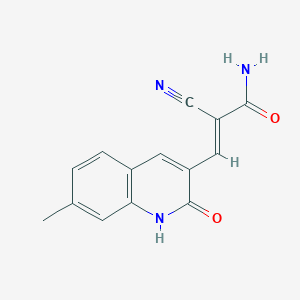

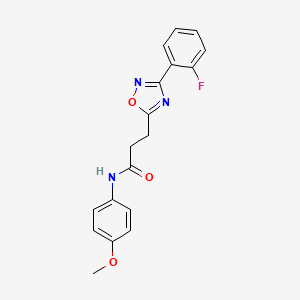
![methyl 2-(2-methylimidazo[1,2-a]pyridine-3-carboxamido)benzoate](/img/structure/B7716841.png)
